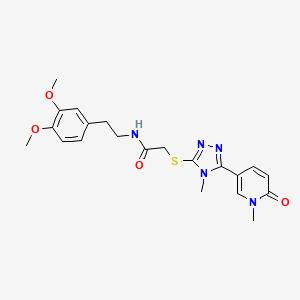

N-(3,4-dimethoxyphenethyl)-2-((4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[4-methyl-5-(1-methyl-6-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O4S/c1-25-12-15(6-8-19(25)28)20-23-24-21(26(20)2)31-13-18(27)22-10-9-14-5-7-16(29-3)17(11-14)30-4/h5-8,11-12H,9-10,13H2,1-4H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXAFPQDEMBLPNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=CC1=O)C2=NN=C(N2C)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenethyl)-2-((4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the existing literature on its synthesis, biological activity, and potential therapeutic applications.

Synthesis

The compound can be synthesized through a multi-step process involving the coupling of 3,4-dimethoxyphenethylamine with various thioacetamide derivatives. The general synthetic route includes:

- Formation of Thioamide : The thioamide is synthesized by reacting a suitable thiol with acetic anhydride.

- Coupling Reaction : The thioamide is then coupled with 3,4-dimethoxyphenethylamine under acidic or basic conditions to yield the target compound.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds structurally related to triazoles and thioureas. For instance, derivatives of 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine have been shown to exhibit significant cytotoxicity against various cancer cell lines including leukemia and breast cancer cells. The National Cancer Institute has conducted extensive screenings that demonstrated promising results for these derivatives in inhibiting tumor growth (source: ).

The proposed mechanism of action for this compound involves:

- Inhibition of Cell Proliferation : The compound appears to disrupt cell cycle progression in cancer cells.

- Induction of Apoptosis : It may trigger apoptotic pathways leading to programmed cell death in malignant cells.

- Targeting Specific Pathways : It potentially interferes with signaling pathways critical for tumor survival and proliferation.

Study 1: In Vitro Evaluation

A study conducted on various cancer cell lines showed that the compound exhibited IC50 values ranging from 10 µM to 30 µM across different types of cancer cells. Notably, it displayed higher efficacy against breast cancer cell lines compared to others.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-468 (Breast) | 15 |

| A549 (Lung) | 25 |

| HCT116 (Colon) | 30 |

Study 2: Mechanistic Insights

In a mechanistic study involving apoptosis assays, this compound was found to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic markers.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s core structure shares similarities with other 1,2,4-triazole-thioacetamide derivatives. Below is a comparative analysis based on substituent variations, synthesis pathways, and inferred properties:

Structural Analogues

Substituent Impact on Properties

- Pyridinone vs. Pyrazinyl/Phenyl Groups: The target compound’s 1-methyl-6-oxo-pyridin-3-yl group may improve aqueous solubility compared to pyrazinyl or phenyl substituents due to its polar ketone and amine functionalities .

- Methoxy vs.

- Triazole N-Alkylation : The 4-methyl group on the triazole core (target) versus 4-ethyl or 4-allyl groups () affects steric bulk and metabolic stability. Smaller alkyl groups (e.g., methyl) may reduce steric hindrance in target binding .

Q & A

Q. How to elucidate the redox behavior of the 1-methyl-6-oxo-1,6-dihydropyridin-3-yl moiety?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.